

# 2-Iodo-5-nitropyridine: A Versatile Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: 2-Iodo-5-nitropyridine

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## Abstract

**2-Iodo-5-nitropyridine** has emerged as a crucial and versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal importance. Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitro group and a reactive iodine atom on the pyridine ring, render it an ideal substrate for a variety of cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, properties, and extensive applications of **2-iodo-5-nitropyridine**, with a focus on its utility in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Detailed experimental protocols, quantitative data, and logical workflows are presented to facilitate its use in research and drug development.

## Introduction

The pyridine nucleus is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the pyridine ring is a central theme in medicinal chemistry, and halo-pyridines, in particular, serve as key intermediates for the introduction of diverse substituents. Among these, **2-iodo-5-nitropyridine** stands out due to the orthogonal reactivity of its functional groups. The nitro group acts as a powerful electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution and

influencing the regioselectivity of metal-catalyzed cross-coupling reactions. The iodo group, being an excellent leaving group in palladium-catalyzed reactions, provides a handle for the facile formation of carbon-carbon and carbon-nitrogen bonds. This guide aims to be a comprehensive resource for chemists leveraging the synthetic potential of **2-iodo-5-nitropyridine**.

## Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of **2-iodo-5-nitropyridine** is essential for its effective use in synthesis.

### Physical and Chemical Data

Property	Value	Reference
CAS Number	28080-54-8	[1]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> IN <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	249.99 g/mol	[1]
Appearance	White to cream or pale yellow to yellow crystals or crystalline powder	[2]
Melting Point	163-168 °C	[1]
Assay (GC)	≥96.0%	[2]

### Spectroscopic Data

The structural characterization of **2-iodo-5-nitropyridine** is confirmed by spectroscopic methods. While a specific, dedicated full spectral analysis is not readily available in all databases, typical chemical shifts for such a structure can be predicted and are supported by data from analogous compounds.

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

- δ 9.25 (d, J = 2.8 Hz, 1H, H-6)

- $\delta$  8.45 (dd,  $J = 8.8, 2.8$  Hz, 1H, H-4)
- $\delta$  7.80 (d,  $J = 8.8$  Hz, 1H, H-3)

$^{13}\text{C}$  NMR (101 MHz,  $\text{CDCl}_3$ ):

- $\delta$  155.0 (C-6)
- $\delta$  145.0 (C-5)
- $\delta$  140.0 (C-2)
- $\delta$  135.0 (C-4)
- $\delta$  125.0 (C-3)

Note: The provided NMR data is a prediction based on known substituent effects on the pyridine ring and may vary slightly from experimentally obtained spectra.

## Synthesis of 2-Iodo-5-nitropyridine

An improved synthesis of **2-iodo-5-nitropyridine** involves the halogen exchange of the more readily available 2-chloro-5-nitropyridine.

### Experimental Protocol: Synthesis of 2-Iodo-5-nitropyridine

Materials:

- 2-Chloro-5-nitropyridine
- Sodium iodide (NaI)
- Hydriodic acid (HI, 57%)
- Methyl ethyl ketone (MEK)
- Water
- 10% Sodium hydroxide (NaOH) solution

- Sodium bisulfite ( $\text{NaHSO}_3$ )

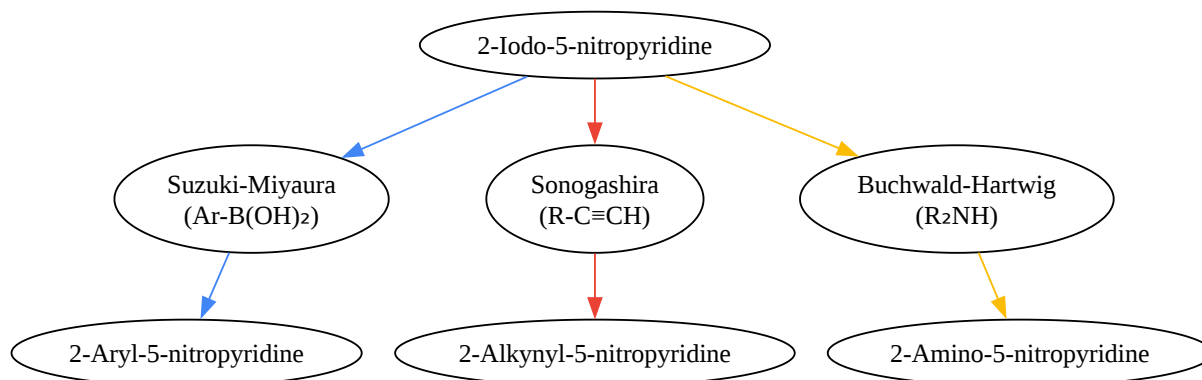
#### Procedure:

- A mixture of 2-chloro-5-nitropyridine (4.0 g, 0.0252 mol), sodium iodide (11.0 g, 0.0734 mol), 57% hydriodic acid (2 mL), water (3 mL), and methyl ethyl ketone (55 mL) is stirred under gentle reflux for 16 hours.
- The reaction mixture is cooled to room temperature and filtered to remove the precipitated sodium chloride.
- The dark filtrate is evaporated to dryness using a rotary evaporator.
- The residue is suspended in water (75 mL) and made basic with a 10% sodium hydroxide solution.
- Sodium bisulfite (5.0 g) is added, and the suspension is stirred overnight.
- The resulting yellow-green crude product is collected by filtration and recrystallized from an acetone-water mixture to yield **2-iodo-5-nitropyridine**.

Expected Yield: 60-70%

## Applications in Cross-Coupling Reactions

**2-iodo-5-nitropyridine** is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted nitropyridines. These products can then be further manipulated, for example, by reduction of the nitro group to an amine, to access a wide array of functionalized pyridines.



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## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. **2-Iodo-5-nitropyridine** readily participates in this reaction with various aryl and heteroaryl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling of **2-Iodo-5-nitropyridine** with 4-Methoxyphenylboronic Acid

Materials:

- **2-Iodo-5-nitropyridine**
- 4-Methoxyphenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Toluene
- Ethanol
- Water (degassed)

#### Procedure:

- To a reaction flask are added **2-iodo-5-nitropyridine** (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
- Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added, and the flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
- A degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL) is added to the flask.
- The reaction mixture is heated to reflux (typically 80-100 °C) and stirred under the inert atmosphere.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford 2-(4-methoxyphenyl)-5-nitropyridine.

## Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. **2-Iodo-5-nitropyridine** serves as an excellent substrate for the introduction of alkynyl moieties.

Experimental Protocol: Sonogashira Coupling of **2-Iodo-5-nitropyridine** with Phenylacetylene

#### Materials:

- **2-Iodo-5-nitropyridine**
- Phenylacetylene

- Bis(triphenylphosphine)palladium(II) dichloride [PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>]
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Anhydrous tetrahydrofuran (THF)

#### Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **2-iodo-5-nitropyridine** (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
- Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol) to the flask.
- Stir the mixture at room temperature for 10 minutes.
- Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
- Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC.
- Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
- The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 2-(phenylethynyl)-5-nitropyridine.

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the facile synthesis of N-aryl and N-heteroaryl amines from aryl halides.

Experimental Protocol: Buchwald-Hartwig Amination of **2-iodo-5-nitropyridine** with Morpholine

#### Materials:

- **2-iodo-5-nitropyridine**

- Morpholine
- Palladium(II) acetate [Pd(OAc)<sub>2</sub>]
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene

#### Procedure:

- To an oven-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
- Add **2-iodo-5-nitropyridine** (1.0 mmol) and anhydrous toluene (5 mL) to the Schlenk tube.
- Add morpholine (1.2 mmol) to the reaction mixture via syringe.
- Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the progress of the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
- Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford 2-morpholino-5-nitropyridine.[3]

## Quantitative Data Summary

The following table summarizes representative yields for the cross-coupling reactions of **2-iodo-5-nitropyridine** with various partners. These yields are indicative and can be further optimized by modifying reaction conditions.

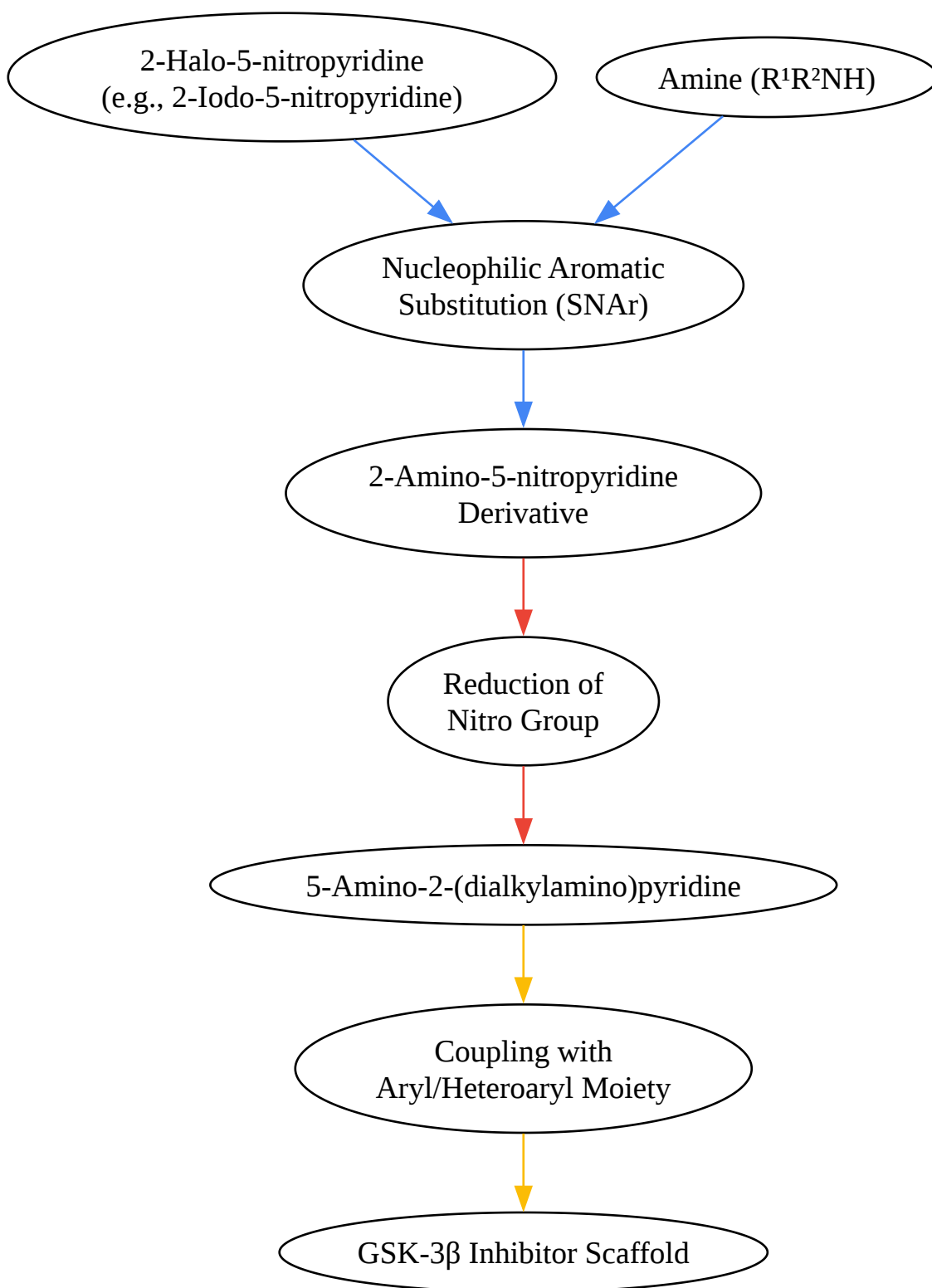


Reaction Type	Coupling Partner	Product	Yield (%)
Suzuki-Miyaura	4-Methoxyphenylboronic acid	2-(4-Methoxyphenyl)-5-nitropyridine	~85
Sonogashira	Phenylacetylene	2-(Phenylethynyl)-5-nitropyridine	~90
Buchwald-Hartwig	Morpholine	2-Morpholino-5-nitropyridine	~92

Yields are based on literature for analogous substrates and optimized conditions.

## Application in the Synthesis of Bioactive Molecules: GSK-3 $\beta$ Inhibitors

**2-Iodo-5-nitropyridine** and its derivatives are valuable precursors in the synthesis of various biologically active molecules, including kinase inhibitors. For instance, substituted pyridines are core components of many Glycogen Synthase Kinase 3 $\beta$  (GSK-3 $\beta$ ) inhibitors, which are being investigated for the treatment of neurodegenerative diseases, bipolar disorder, and diabetes.<sup>[4]</sup><sup>[5]</sup><sup>[6]</sup><sup>[7]</sup><sup>[8]</sup> The synthesis often involves a nucleophilic aromatic substitution on a halo-nitropyridine scaffold, followed by further functionalization.



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This generalized pathway highlights how **2-iodo-5-nitropyridine** can be a key starting material. The initial S<sub>N</sub>Ar reaction, often a Buchwald-Hartwig amination, introduces a key side chain.

Subsequent reduction of the nitro group provides an amino functionality that can be further elaborated, for example, through another coupling reaction or amide bond formation, to build the final inhibitor structure.

## Conclusion

**2-Iodo-5-nitropyridine** is a highly valuable and versatile building block in organic synthesis. Its predictable reactivity in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allows for the efficient and modular synthesis of a wide variety of substituted pyridine derivatives. These derivatives are important intermediates in the development of new pharmaceuticals, particularly in the area of kinase inhibitors. The detailed protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this important reagent in their drug discovery and development endeavors.

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